Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 477500-96-2
VCID: VC5690985
InChI: InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)12-13-26-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3
Molecular Formula: C20H19NO4S
Molecular Weight: 369.44

Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate

CAS No.: 477500-96-2

Cat. No.: VC5690985

Molecular Formula: C20H19NO4S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate - 477500-96-2

Specification

CAS No. 477500-96-2
Molecular Formula C20H19NO4S
Molecular Weight 369.44
IUPAC Name ethyl 3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)12-13-26-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22)
Standard InChI Key LIXCUWRSJCKAIF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates a benzofuran scaffold—a fused bicyclic system of benzene and furan—with two functional groups: a propanamido chain at the 3-position and an ethyl ester at the 2-position. The propanamido group is further modified with a phenylthio (-SPh) substituent, introducing sulfur-based electrophilicity and potential for π-π interactions. The IUPAC name, ethyl 3-(3-(phenylthio)propanamido)benzofuran-2-carboxylate, reflects this substitution pattern (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₉NO₄S
Molecular Weight389.44 g/mol
IUPAC NameEthyl 3-[(3-phenylsulfanylpropanoyl)amino]-1-benzofuran-2-carboxylate
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3
Topological Polar Surface Area95.7 Ų

The benzofuran core contributes to planarity and aromaticity, while the ester and amide groups enhance solubility in polar aprotic solvents. The phenylthio moiety introduces steric bulk and redox activity, as sulfur atoms participate in disulfide bond formation or oxidation to sulfoxides/sulfones .

Spectral Properties

While experimental spectra for this compound are not publicly available, analogs such as ethyl 3-(3-benzoylthioureido)benzofuran-2-carboxylate (CAS 477501-98-7) provide reference points. Key spectral features likely include:

  • ¹H NMR: A triplet for the ethyl ester’s methyl group (δ ~1.3 ppm), coupled to a quartet for the methylene (δ ~4.3 ppm). The benzofuran protons appear as a multiplet (δ 6.8–7.8 ppm), with distinct signals for the phenylthio group’s aromatic protons (δ ~7.3 ppm).

  • IR Spectroscopy: Strong absorptions for the ester carbonyl (~1740 cm⁻¹) and amide carbonyl (~1680 cm⁻¹), alongside C-S stretches (~680 cm⁻¹).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Benzofuran-2-carboxylate core: Synthesized via cyclization of substituted salicylaldehydes with ethyl bromoacetate.

  • 3-Aminobenzofuran intermediate: Achieved through nitration/reduction or direct amination.

  • 3-(Phenylthio)propanoyl chloride: Prepared by reacting 3-mercaptopropanoic acid with thiophenol, followed by chlorination.

Step 1: Preparation of Ethyl 3-Aminobenzofuran-2-carboxylate

A method adapted from the synthesis of vilazodone intermediates involves reacting ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine in dichloromethane, followed by piperazine cyclization . For this compound, selective protection of the amine group may be required to avoid side reactions during subsequent acylations.

Step 2: Acylation with 3-(Phenylthio)propanoyl Chloride

The amine is reacted with 3-(phenylthio)propanoyl chloride in tetrahydrofuran (THF) under Schotten-Baumann conditions. This step typically employs a base like triethylamine to scavenge HCl, with reaction temperatures maintained at 0–5°C to minimize hydrolysis .

Step 3: Purification and Isolation

Crude product is purified via recrystallization from methanol or column chromatography using ethyl acetate/hexane gradients. Yield optimization strategies from analogous syntheses suggest a target range of 45–60%.

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative, a common prodrug strategy. For example, treatment with NaOH in ethanol/water (1:1) at reflux for 6 hours converts the ester to a carboxylate, enhancing water solubility .

Sulfur-Based Reactions

The phenylthio group participates in oxidative and nucleophilic reactions:

  • Oxidation: Hydrogen peroxide in acetic acid converts the thioether to a sulfoxide (R-SO-R) or sulfone (R-SO₂-R), altering electronic properties and bioavailability.

  • Alkylation: Reaction with alkyl halides forms sulfonium salts, which are intermediates in C-S bond-forming reactions.

Industrial and Research Applications

Material Science

Benzofuran derivatives serve as ligands in OLEDs and photovoltaic cells. The phenylthio group’s electron-withdrawing nature improves charge transport properties, with reported hole mobility of 10⁻³ cm²/V·s in thin-film transistors.

Chemical Intermediate

The compound is a precursor to more complex molecules. For instance, hydrolysis of the ester yields a carboxylic acid for conjugation with amines or alcohols, enabling library synthesis for drug discovery .

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